2,3-Diamino-1-propanethiol dihydrobromide
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Overview
Description
2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C₃H₁₀N₂S·2HBr. It is known for its high purity and quality, often used as a reagent and building block in various chemical syntheses . The compound appears as an off-white solid and is soluble in water, ethanol, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diaminopropane-1-thiol dihydrobromide typically involves the reaction of 2,3-diaminopropane-1-thiol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 2,3-diaminopropane-1-thiol dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired quality and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopropane-1-thiol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Diaminopropane-1-thiol dihydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-diaminopropane-1-thiol dihydrobromide involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane dihydrobromide: Similar structure but different positional isomer.
2,3-Diaminopropane-1-thiol hydrochloride: Similar functional groups but different counterion
Uniqueness
2,3-Diaminopropane-1-thiol dihydrobromide is unique due to its specific combination of functional groups and counterions, which confer distinct chemical properties and reactivity. Its high purity and quality make it a valuable reagent in various scientific and industrial applications .
Properties
CAS No. |
78218-24-3 |
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Molecular Formula |
C3H12Br2N2S |
Molecular Weight |
268.02 g/mol |
IUPAC Name |
2,3-diaminopropane-1-thiol;dihydrobromide |
InChI |
InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |
InChI Key |
QKAYOPSZSQIZDI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS)N)N.Br.Br |
Origin of Product |
United States |
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